Imidazoleacetic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazoleacetic acid and its derivatives has been the subject of various studies. A notable approach includes a palladium-catalyzed one-step synthesis from imines and acid chlorides, offering a modular method to prepare imidazoles directly from accessible or easily generated building blocks (A. Siamaki & B. Arndtsen, 2006). Furthermore, advancements in continuous flow synthesis have facilitated the production of highly functionalized imidazo[1,2-a] heterocycles, highlighting significant progress over traditional in-flask methods (A. Herath, R. Dahl, & N. Cosford, 2010).
Molecular Structure Analysis
The molecular structure of imidazoleacetic acid is critical to its reactivity and interaction with various substrates. Studies on imidazoleacetic acid-ribotide, an endogenous ligand, reveal its interaction with imidazol(in)e receptors, indicating its physiological relevance and the importance of its structural configuration (G. D. Prell et al., 2004).
Chemical Reactions and Properties
Imidazoleacetic acid participates in a wide range of chemical reactions, underlining its versatility. The compound's ability to undergo transformations through processes such as copper-catalyzed C-3 functionalization highlights its reactivity and potential for creating biologically active molecules (Yinrong Wu et al., 2021). Additionally, its role in the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation processes showcases its utility in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biotechnology .
Summary of the Application
IAA is an important imidazole derivative that naturally occurs in the brain as a histamine oxidation metabolite . It has neuropharmacological functions such as analgesia, sedation, and hypnosis . IAA and its derivatives are considered to be novel therapeutic agents for treating retinal diseases . IAA is also an important intermediate for the preparation of specific compounds such as protease inhibitors, cysteine receptor antagonists, and anticancer agents . Another important application of IAA is based on its affinity to transition metal ions, which results in their complexation via carboxylic and imidazole groups .
Methods of Application or Experimental Procedures
The method involves the biocatalytic synthesis of IAA from L-histidine (L-His). L-His is converted to imidazole-4-pyruvic acid (IPA) by an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris . The obtained IPA is subsequently decarboxylated to IAA under the action of H2O2 .
Results or Outcomes Obtained
Under optimum conditions, 34.97 mM IAA can be produced from 50 mM L-His, with a yield of 69.9% . Compared to the traditional chemical synthesis, this biocatalytic method for IAA production is not only environmentally friendly, but also more cost-effective .
2. Synthesis of Functional Molecules
Specific Scientific Field
This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application
Imidazoles, including IAA, are key components in the synthesis of functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as IAA, is of strategic importance .
Methods of Application or Experimental Procedures
The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Results or Outcomes Obtained
The reaction conditions were mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles . The desired 2,4-disubstituted NH-imidazoles were obtained in poor to excellent yield depending on the coupling partners .
3. Preparation of Imidazole-Modified Chitosan Nanoparticles
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
IAA has been used to prepare imidazole-modified chitosan nanoparticles, which were demonstrated to be potentially effective carriers for siRNA delivery in disease treatment .
Results or Outcomes Obtained
The imidazole-modified chitosan nanoparticles prepared using IAA have shown potential as effective carriers for siRNA delivery in disease treatment .
4. Synthesis of Functional Molecules
Specific Scientific Field
This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application
Imidazoles, including IAA, are key components in the synthesis of functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as IAA, is of strategic importance .
Methods of Application or Experimental Procedures
The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Results or Outcomes Obtained
The reaction conditions were mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles . The desired 2,4-disubstituted NH-imidazoles were obtained in poor to excellent yield depending on the coupling partners .
5. Preparation of Imidazole-Modified Chitosan Nanoparticles
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
IAA has been used to prepare imidazole-modified chitosan nanoparticles, which were demonstrated to be potentially effective carriers for siRNA delivery in disease treatment .
Results or Outcomes Obtained
The imidazole-modified chitosan nanoparticles prepared using IAA have shown potential as effective carriers for siRNA delivery in disease treatment .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as Imidazoleacetic acid, is of strategic importance due to their diverse range of applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
Record name | Imidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214751 | |
Record name | Imidazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Imidazoleacetic acid | |
CAS RN |
645-65-8 | |
Record name | 1H-Imidazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-4-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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